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Abstract

AZD1979 is a potent and selective antagonist of the Melanin-concentrating hormone receptor 1
(MCHR1), a G protein-coupled receptor implicated in the regulation of energy homeostasis.
Developed as a potential therapeutic agent for obesity, AZD1979 emerged from a lead
optimization program focused on enhancing physicochemical properties to ensure central
nervous system (CNS) exposure while minimizing off-target effects. Preclinical studies in diet-
induced obese (DIO) mice and beagle dogs demonstrated that AZD1979 effectively reduces
body weight by decreasing food intake and preserving energy expenditure. Despite promising
preclinical data, the clinical development of AZD1979 was halted during Phase 1 trials. This
document provides a comprehensive technical overview of the discovery, mechanism of action,
and preclinical development of AZD1979, including detailed experimental protocols and a
summary of key quantitative data.

Introduction

The Melanin-concentrating hormone (MCH) system is a key regulator of feeding behavior and
energy balance. MCH, a neuropeptide, exerts its effects through two G protein-coupled
receptors, MCHR1 and MCHR2.[1][2][3] MCHRL1 is the primary receptor in mammals and is
predominantly expressed in the CNS.[2] Antagonism of MCHR1 has been a therapeutic
strategy for the treatment of obesity.[1][2][3]
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AZD1979 was identified through a drug discovery program aimed at developing a potent and
selective MCHR1 antagonist with favorable pharmacokinetic properties for CNS penetration.[4]
[5][6] The lead optimization process focused on reducing lipophilicity and mitigating off-target
activities, such as interactions with the hERG channel.[4][5][7] This effort led to the discovery of
(3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-
methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone, designated as AZD1979.[4][5]

Mechanism of Action and Signaling Pathway

AZD1979 functions as a competitive antagonist at the MCHR1. The MCHR1 is known to couple
to Gi, Go, and Gq proteins.[2] Upon binding of the endogenous agonist, MCH, the receptor
activates these G proteins, initiating downstream signaling cascades that ultimately lead to an
increase in appetite (orexigenic effect). AZD1979 blocks the binding of MCH to MCHR1,
thereby inhibiting this signaling pathway and reducing food intake.

Extracellular Space

Cell Membrane
MCH (Agonist) Binds & Activates Intracellular Space

MCHRL Activates Gailolg, Gy Modulates Downsiream Effectors Orexigenic Effect
e ittt / (e.g., Adenylyl Cyclase, PLC) (Increased Appetite)
i
i
. Blocks Binding
AZD1979 (Antagonist)

Click to download full resolution via product page
Figure 1: MCHRL1 Signaling Pathway and AZD1979's Mechanism of Action.

Preclinical Pharmacology

The efficacy of AZD1979 was evaluated in several preclinical models, primarily in diet-induced
obese (DIO) mice and beagle dogs. These studies consistently demonstrated a dose-
dependent reduction in body weight.

In Vitro Profile
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AZD1979 is a potent antagonist of the human MCHR1, with a pA2 of approximately 7.9. It
exhibits high selectivity for MCHR1 over other receptors, including MCHR2.

Parameter Value Species Assay
IC50 ~12 nM Human, Mouse GTPyS Activity Assay
) Radioligand Binding
Ki ~12.1 nM Human
Assay
Ki (GTPyYS) 5.1 nM Human GTPyS Binding Assay
MCHR2 Activity IC50 > 40 uM Human Ca2+ FLIPR Assay

Table 1: In Vitro Potency and Selectivity of AZD1979.[4][8][9]

In Vivo Efficacy in Diet-Induced Obese (DIO) Mice

In DIO mice, oral administration of AZD1979 led to a significant and dose-dependent reduction
in body weight.[3][6] This effect was primarily due to a decrease in fat mass, with no significant
change in lean body mass.[6] The weight loss was attributed to a combination of reduced food
intake and the preservation of energy expenditure.[3][6][10]

Dose (pmol/kg, Body Weight Fat Mass Change Food Intake
p.o., twice daily) Change (%) (%) Change (%)

20 Significant Reduction Significant Reduction Reduction

40 Greater Reduction Greater Reduction Greater Reduction
60 Maximal Reduction Maximal Reduction Maximal Reduction

Table 2: Summary of AZD1979 Efficacy in DIO Mice after 21 Days of Treatment.[6]

In Vivo Efficacy in Dogs

AZD1979 was also evaluated in beagle dogs, a species that, like humans, expresses both
MCHR1 and MCHRZ2.[3][6] A 28-day study with once-daily oral dosing showed a dose-
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dependent decrease in body weight, confirming the efficacy of MCHR1 antagonism in a non-
rodent species with both receptor subtypes.[6]

Dose (umol/kg, p.o., once daily) Body Weight Change (%)
22 Reduction

65 Greater Reduction

216 Maximal Reduction

Table 3: Effect of AZD1979 on Body Weight in Beagle Dogs after 28 Days.[6]

Experimental Protocols
[35S]GTPYS Binding Assay

This functional assay measures the activation of G proteins upon receptor stimulation.

Preparation
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MgCI2, and [35S]GTPyS Separation Detection

Incubate membranes with
[35S]GTPYS, agonist, and H—
varying concentrations of AZD1979

Separate bound from Quantify bound [35S]GTPyS
[

3 Analyze data to determine
free [35S]GTPyS via filtration using scintillation counting

IC50 of AZD1979

Prepare cell membranes
expressing MCHR1
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Figure 2: Workflow for the [358]GTPyS Binding Assay.

Protocol:

 Membrane Preparation: Cell membranes expressing recombinant human MCHR1 are
prepared and stored at -80°C.
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» Assay Buffer: The assay is conducted in a buffer containing HEPES, NaCl, MgClz, and GDP.

¢ Incubation: Membranes are incubated with a fixed concentration of MCH (agonist) and
varying concentrations of AZD1979 in the presence of [3°S]GTPyS.

o Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber
filters to separate bound from free radioligand.

e Quantification: The radioactivity retained on the filters is measured by liquid scintillation
counting.

o Data Analysis: The concentration of AZD1979 that inhibits 50% of the specific binding of
[3°S]GTPyYS (ICso) is calculated.

Ex Vivo Receptor Occupancy Assay

This assay determines the extent to which AZD1979 binds to MCHR1 in the brain after in vivo
administration.
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Administer AZD1979 orally
to mice at various doses

'

Euthanize mice at a specific time point
and harvest brains

'

Prepare thin coronal brain sections
using a cryostat

'

Incubate brain sections with a
radiolabeled MCHR1 ligand

'

Wash sections to remove
unbound radioligand

'

Expose sections to film or a
phosphorimager to visualize binding

Y

Quantify receptor occupancy by
comparing binding in treated vs.
vehicle animals
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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